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Abstract

Fengabine (SL-79,229) is a novel benzylidene derivative that was investigated as an
antidepressant in the 1980s. Despite showing efficacy comparable to tricyclic antidepressants
(TCAs) with a potentially faster onset of action and a more favorable side effect profile, it was
never marketed.[1] This document provides a comprehensive technical overview of the
discovery and development history of Fengabine, detailing its preclinical and clinical
pharmacology, mechanism of action, and available quantitative data. The information is
intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

Fengabine was developed by Laboratoires d'Etudes et de Recherches Synthelabo (LERS).
While the specific details of the initial screening and lead optimization process are not
extensively documented in publicly available literature, it emerged as a promising
antidepressant candidate from a series of novel benzylidene derivatives.

Synthesis:

A detailed, step-by-step synthetic route for Fengabine is not publicly available in the reviewed
literature.
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Preclinical Pharmacology

Fengabine demonstrated a profile of antidepressant-like activity in various established animal

models.[2]
. Dose Range
Model Species (ip) Observed Effect Reference
I.p.
Learned Antagonized the Lloyd KG, et al.
Rat 25-50 mg/kg o
Helplessness escape deficit.[2]  (1987)
Reversed the
Olfactory N passive Lloyd KG, et al.
Rat Not specified ] o
Bulbectomy avoidance deficit.  (1987)
[2]
) Decreased
Paradoxical N ) Lloyd KG, et al.
Rat Not specified paradoxical
Sleep (1987)
sleep.[2]
5-HTP-induced -~ -~ Antagonized Lloyd KG, et al.
) Not specified Not specified )
Head Twitches head twitches. (1987)
Reserpine- N N Weakly reversed  Lloyd KG, et al.
) ) Not specified Not specified )
induced Ptosis ptosis. (1987)

Experimental Protocols

Learned Helplessness in Rats:

¢ Objective: To assess the ability of a compound to reverse the behavioral deficits induced by
exposure to inescapable stress.

o Methodology:

o Induction: Rats are exposed to a series of inescapable electric foot shocks in a shuttle
box.
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o Testing: 24 hours later, the animals are placed back in the shuttle box and subjected to
escapable shocks. The latency to escape to the other side of the box is measured.
"Helpless" animals exhibit a significant increase in escape latency.

o Drug Administration: Fengabine or vehicle is administered intraperitoneally (i.p.) prior to
the testing phase.

o Endpoint: A significant reduction in the escape latency in the drug-treated group compared
to the vehicle-treated group indicates antidepressant-like activity.

Olfactory Bulbectomy in Rats:

o Objective: To evaluate antidepressant-like activity in a model of depression characterized by
behavioral hyperactivity and cognitive deficits.

o Methodology:

o Surgery: The olfactory bulbs of rats are surgically removed. Sham-operated animals serve
as controls.

o Recovery: Animals are allowed to recover for a period of several weeks, during which they
develop characteristic behavioral changes.

o Behavioral Testing: A passive avoidance task is commonly used. Animals are placed on a
brightly lit platform and have the option to step down into a dark compartment where they
receive a mild foot shock.

o Drug Administration: Fengabine or vehicle is administered chronically during the post-
operative period.

o Endpoint: The latency to step down into the dark compartment is measured. A longer step-
down latency in the drug-treated bulbectomized group, compared to the vehicle-treated
bulbectomized group, suggests a reversal of the cognitive deficit and antidepressant-like
effects.

Mechanism of Action
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Fengabine's mechanism of action is unique and not fully elucidated. It is characterized as a
GABAergic agent, yet it does not directly interact with GABA receptors.

In Vitro Pharmacology

Binding Profile: Fengabine's binding affinity for a wide range of neurotransmitter receptors,
transporters, and enzymes has been investigated. Notably, it does not bind to GABA-A or
GABA-B receptors, nor does it inhibit GABA transaminase (GABA-T). It also does not inhibit the
uptake of monoamines like norepinephrine and serotonin, nor does it inhibit monoamine
oxidase.

Note: Specific quantitative binding data (Ki or IC50 values) are not available in the reviewed
literature.

Proposed Signaling Pathway

The antidepressant effects of Fengabine are reversed by the GABA-A receptor antagonist
bicuculline, suggesting that its mechanism, while indirect, ultimately leads to an enhancement
of GABA-A receptor signaling. Furthermore, studies have shown that Fengabine accelerates
the turnover of norepinephrine in the rat brain and, upon chronic administration, leads to a
desensitization of isoprenaline-stimulated adenylate cyclase. This indicates a modulation of the
noradrenergic system.

The exact molecular target of Fengabine remains unknown. The available evidence suggests
that Fengabine acts at an unknown upstream target, which in turn modulates noradrenergic
pathways, leading to an indirect enhancement of GABAergic neurotransmission.
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Antidepressant Effects
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Caption: Proposed indirect GABAergic mechanism of Fengabine.

Pharmacokinetics

A capillary gas chromatographic method for the determination of Fengabine and its
metabolites in plasma was developed and applied to pharmacokinetic studies. The detection
limit for Fengabine was reported to be lower than 1 ng/ml.

Note: Detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability, clearance,
volume of distribution, and major metabolites) for both preclinical species and humans are not
available in the reviewed abstracts. The full publication by Ascalone V, et al. (1989) would

contain this information.

Clinical Development

An overview of six double-blind clinical trials comparing Fengabine to TCAs (clomipramine,
amitriptyline, and imipramine) in the treatment of depression has been published.

Table 2: Summary of Fengabine Clinical Trials vs. TCAs

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1672504?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/product/b1672504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Tricyclic Antidepressants

Parameter Fengabine
(TCAS)
Total Patients 194 204
284 Major Depression, 114 284 Major Depression, 114
Patient Population Minor Depression (Total across  Minor Depression (Total across
both arms) both arms)
Dosage Range 600 - 2400 mg/day 50 - 200 mg/day
Treatment Duration 4 weeks 4 weeks
. ] Hamilton Depression Rating Hamilton Depression Rating
Primary Efficacy Measure
Scale (HAM-D) Scale (HAM-D)

Clinical Efficacy

Overall, no significant differences in mean HAM-D scores were observed between the
Fengabine and TCA treatment groups at any assessment period. However, a trend was noted
where TCAs performed slightly better in patients with major depression, while Fengabine
showed a slight advantage in those with minor depression. In terms of clinical improvement as
rated by physicians, 74% of patients treated with Fengabine were rated as improved or much
improved, compared to 72% of those treated with TCAs.

Note: Specific mean HAM-D scores and standard deviations are not provided in the overview
publication.

Safety and Tolerability

Fengabine was generally well-tolerated and notably lacked sedative effects. Anticholinergic
side effects were significantly more frequent in the TCA group. However, alterations in gamma-
glutamyl transferase (GGT) were more common in the Fengabine group (30.4% vs. 10.5%),
which was suggested to be due to enzymatic induction. An increase in cholesterol values was
also observed more frequently in patients receiving Fengabine.

Experimental Protocols

Double-Blind, Randomized Controlled Trials:
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o Objective: To compare the efficacy and safety of Fengabine with standard-of-care TCAs in
patients with depression.

e Methodology:

o Patient Selection: Adult patients (male and female) diagnosed with major or minor
depression according to DSM-III criteria were enrolled.

o Randomization: Patients were randomly assigned to receive either Fengabine or a TCA in
a double-blind manner.

o Dosing: Doses were titrated within the specified ranges based on clinical response and
tolerability.

o Efficacy Assessment: The primary outcome measure was the change in the total score on
the Hamilton Depression Rating Scale (HAM-D) from baseline to the end of the 4-week
treatment period.

o Safety Assessment: Adverse events were recorded throughout the study. Laboratory
parameters, including GGT and cholesterol, were monitored.

o Statistical Analysis: Appropriate statistical methods were used to compare the changes in
HAM-D scores and the incidence of adverse events between the two treatment groups.

Summary and Conclusion

Fengabine was a novel antidepressant candidate with a unique, albeit not fully understood,
indirect GABAergic mechanism of action. Preclinical studies demonstrated its antidepressant-
like effects, and clinical trials indicated an efficacy comparable to TCAs, with a potentially more
favorable side effect profile, particularly concerning sedation and anticholinergic effects.
Despite these promising attributes, the development of Fengabine did not proceed to market
for reasons that are not publicly documented. The available data suggest that further
investigation into compounds with a similar mechanism of action could be a viable strategy for
the development of novel antidepressants.
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Caption: Fengabine Drug Development Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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